2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-acetyl-2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: The phenoxy intermediate is then reacted with a trifluoromethylated phenol derivative in the presence of a suitable base to introduce the trifluoromethyl group.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetyl-2-methoxyphenoxy)-butanoic acid ethyl ester
- ethyl (4-acetyl-2-methoxyphenoxy)acetate
Uniqueness
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is unique due to the presence of both acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO5/c1-13(25)14-6-7-17(18(10-14)27-2)29-12-19(26)24-8-9-28-16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKANWMDTFTESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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